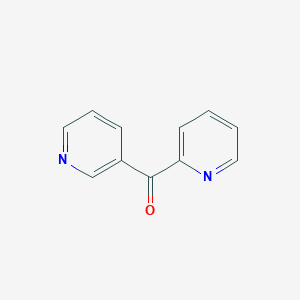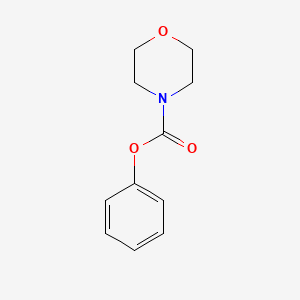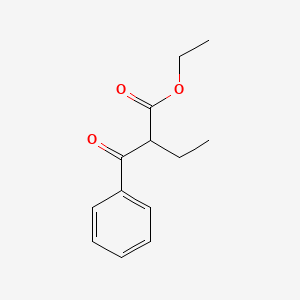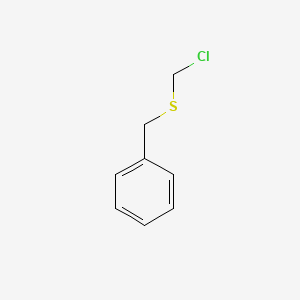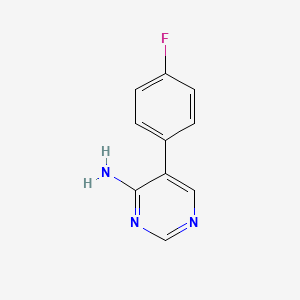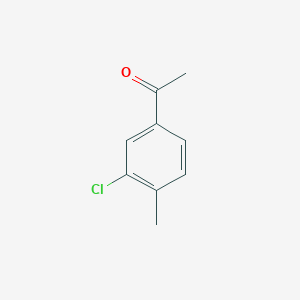
1-(3-Chloro-4-methylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(3-Chloro-4-methylphenyl)ethanone" is a chlorinated aromatic ketone with potential applications in various chemical syntheses. While the provided papers do not directly discuss this specific compound, they do provide insights into similar chlorinated aromatic ketones and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of chlorinated aromatic ketones typically involves chlorination reactions. For instance, the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone was achieved by chlorination of 3-acetyl-4-phenylquinolin-2(1H)-one using POCl3 reagent . Similarly, other chlorinated ketones have been synthesized through various methods, such as one-pot reactions , condensation followed by cyclization , and heterocyclization10. These methods could potentially be adapted for the synthesis of "1-(3-Chloro-4-methylphenyl)ethanone."
Molecular Structure Analysis
The molecular structure of chlorinated aromatic ketones is often characterized using techniques like single-crystal X-ray diffraction , which provides detailed information about the geometry of the molecule. The presence of chlorine atoms can influence the electronic distribution within the molecule, affecting its reactivity and interactions.
Chemical Reactions Analysis
Chlorinated aromatic ketones can participate in various chemical reactions. For example, they can undergo cyclocondensation or react with nucleophiles to form different heterocycles10. The presence of the chloro and ketone groups in these molecules makes them reactive towards nucleophilic attack, which can be exploited in synthetic chemistry to produce a wide range of compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic ketones can be studied using spectroscopic methods such as FTIR, NMR , and UV-Vis . These techniques provide information on the vibrational and electronic transitions within the molecule, which are influenced by the molecular structure and the presence of substituents like chlorine and methyl groups. Theoretical calculations, such as DFT computations, can also predict properties like HOMO-LUMO gaps, molecular electrostatic potential, and reactivity descriptors .
Aplicaciones Científicas De Investigación
Chemical Characterization and Derivatives
Synthesis of Novel Compounds : The stem bark of Lamprothamnus zanguebaricus yielded two ethanones, including a new compound similar to 1-(3-Chloro-4-methylphenyl)ethanone, established by spectroscopic methods (Khan, Rutaihwa, & Mhehe, 2003).
Synthesis Approaches : A study describes a convenient approach for synthesizing 2- and 3-aminobenzo[b]thiophenes, involving a reaction of related compounds to 1-(3-Chloro-4-methylphenyl)ethanone (Androsov et al., 2010).
Antibacterial and Enzyme Inhibition : Derivatives of benzyl phenyl ketone, similar to 1-(3-Chloro-4-methylphenyl)ethanone, showed antibacterial and enzyme inhibitory properties, highlighting the compound's potential in these areas (Vásquez-Martínez et al., 2019).
Ultrasonic Studies : Ultrasonic studies of binary mixtures, including compounds related to 1-(3-Chloro-4-methylphenyl)ethanone, provide insights into binary interactions in these mixtures (Tangeda & Nallani, 2005).
Antioxidant and Anti-diabetic Agents : Novel chloroquinoline derivatives, structurally similar to 1-(3-Chloro-4-methylphenyl)ethanone, were investigated for their antioxidant activity and potential as anti-diabetic agents (Murugavel et al., 2017).
Platelet Aggregation Inhibitory Activity : Substituted 1-(2-hydroxy-phenyl)ethanone derivatives, related to 1-(3-Chloro-4-methylphenyl)ethanone, were screened for their potential as inhibitors of platelet aggregation (Akamanchi et al., 1999).
Synthesis and Biological Activity : The synthesis and evaluation of the biological activity of various compounds structurally related to 1-(3-Chloro-4-methylphenyl)ethanone emphasize its potential in creating effective antimicrobial agents (Sherekar et al., 2022).
Advanced Synthesis Techniques
Microwave-Assisted Synthesis : The microwave-assisted synthesis of 5-Phenyl-2-hydroxyacetophenone derivatives, structurally related to 1-(3-Chloro-4-methylphenyl)ethanone, underlines the compound's adaptability to green chemistry techniques (Soares et al., 2015).
Corrosion Inhibition in Metals : A study on the synthesis of novel triazole derivatives, including a compound similar to 1-(3-Chloro-4-methylphenyl)ethanone, showed potential as corrosion inhibitors in acidic environments (Jawad et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
1-(3-chloro-4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREFXQVOGOGFHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20321764 |
Source


|
| Record name | 1-(3-chloro-4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20321764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)ethanone | |
CAS RN |
90792-98-6 |
Source


|
| Record name | 90792-98-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-chloro-4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20321764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B1330554.png)
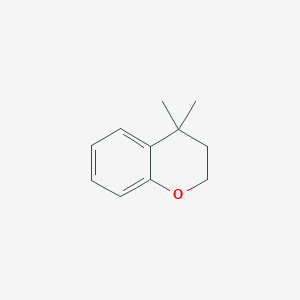
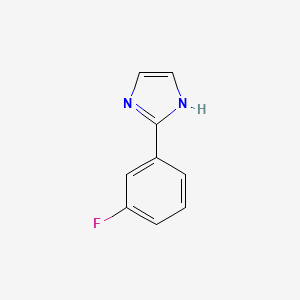
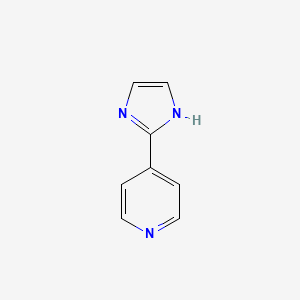
![7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine](/img/structure/B1330559.png)
![4-[(E)-(thiophen-2-ylmethylidene)amino]phenol](/img/structure/B1330560.png)
